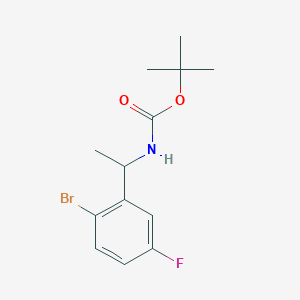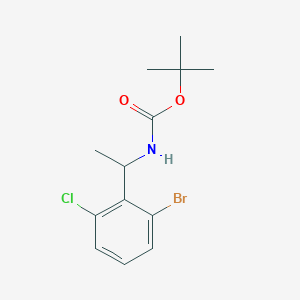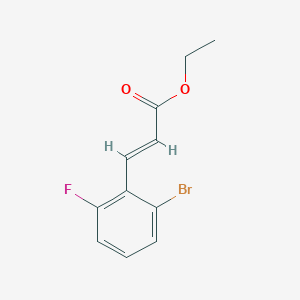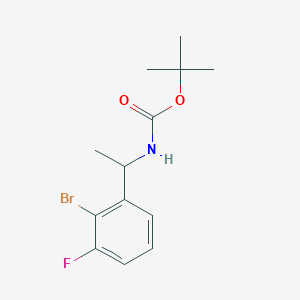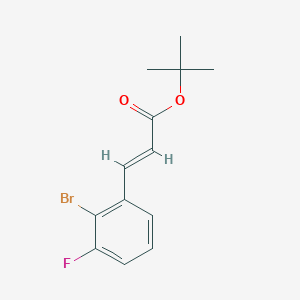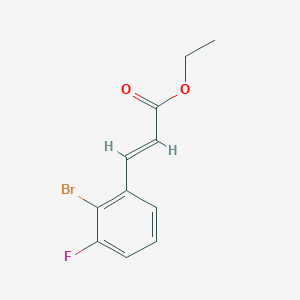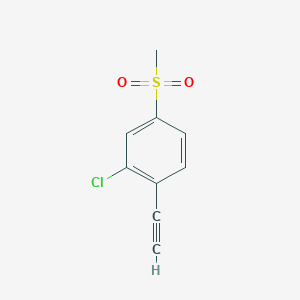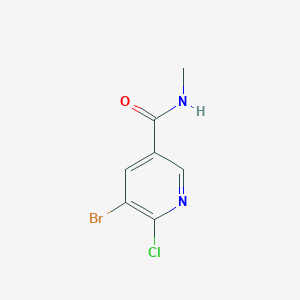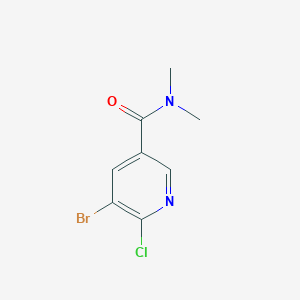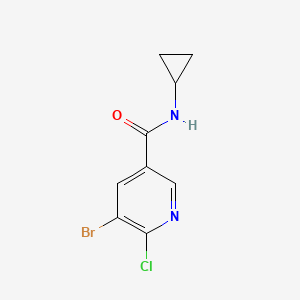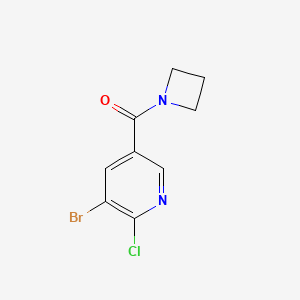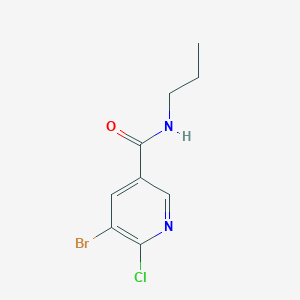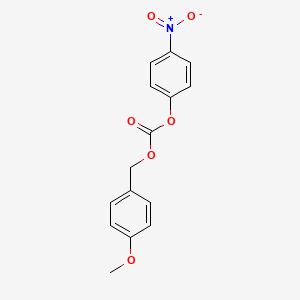
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is an organic compound that features both methoxy and nitro functional groups attached to a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate typically involves the reaction of (4-methoxyphenyl)methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methyl (4-aminophenyl) carbonate.
Substitution: Formation of various substituted carbonate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is used as a reagent in organic synthesis. It can serve as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It can also be used as a model compound to investigate the mechanisms of ester hydrolysis.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical compounds
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can participate in redox reactions, while the methoxy group can undergo deprotection reactions under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)methyl (4-aminophenyl) carbonate: Similar structure but with an amine group instead of a nitro group.
(4-methoxyphenyl)methyl (4-chlorophenyl) carbonate: Similar structure but with a chloro group instead of a nitro group.
(4-methoxyphenyl)methyl (4-hydroxyphenyl) carbonate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and properties. The nitro group can undergo reduction to form amines, while the methoxy group can be deprotected to form phenols. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-6-2-11(3-7-13)10-21-15(17)22-14-8-4-12(5-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASPZMGXQGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
